tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a sulfur-containing thioxo group at position 1, a diazaspiro[4.5]decane core, and a tert-butyl carbamate protecting group.
Properties
Molecular Formula |
C13H22N2O2S |
|---|---|
Molecular Weight |
270.39 g/mol |
IUPAC Name |
tert-butyl 1-sulfanylidene-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O2S/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10(13)18/h4-9H2,1-3H3,(H,14,18) |
InChI Key |
RHJRCERILHYLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2=S)CC1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Starting material: 1,4-dioxaspiro[4.5]decane-8-one or related spirocyclic ketones.
- Key intermediates: Spirocyclic carbonitriles and chloroethyl derivatives.
- Protecting groups: tert-Butyl carbamate (Boc) for nitrogen protection.
Four-Step Synthetic Route (Adapted from tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-8-carboxylate synthesis)
| Step | Reaction Description | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile using p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide | Ethylene glycol dimethyl ether + Ethanol | 0-20 | 4 h total | 74.76 |
| 2 | Alkylation of carbonitrile with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) base to form 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Toluene | 0-20 | 12-13 h | 50.78 |
| 3 | Hydrogenation and cyclization of chloroethyl intermediate with Raney nickel catalyst followed by reaction with tert-butyl dicarbonate to yield tert-butyl protected spirocyclic ester | Methanol | 50 | 6 h | Not specified |
| 4 | Deprotection with pyridinium p-toluenesulfonate in acetone/water to yield tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-8-carboxylate | Acetone + Water | 70 | 15 h | 54.8 |
Adaptation for Thioxo Derivative
- The thioxo group (C=S) introduction can be achieved by replacing the carbonyl oxygen in the spirocyclic ketone or lactam intermediate with sulfur.
- Common reagents for thiation include Lawesson’s reagent or phosphorus pentasulfide (P4S10), which convert carbonyl groups to thiocarbonyls.
- This step would likely be performed after formation of the spirocyclic lactam or carbamate intermediate but before final deprotection, to preserve protecting groups and avoid side reactions.
Proposed Synthetic Route for this compound
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of spirocyclic ketone or lactam precursor | As per above | Starting from 1,4-dioxaspiro[4.5]decane-8-one or analog |
| 2 | Introduction of thioxo group via thiation reagent (e.g., Lawesson’s reagent) | Reflux in toluene or THF, 2-6 h | Converts C=O to C=S in lactam or carbamate ring |
| 3 | Protection of nitrogen with tert-butyl carbamate (Boc) if not already protected | Standard Boc protection conditions | Ensures stability and isolation |
| 4 | Deprotection or purification steps | Mild acidic conditions | Final isolation of target compound |
Summary Table of Preparation Parameters
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 | Thiation Step (Proposed) |
|---|---|---|---|---|---|
| Solvent | Glycol dimethyl ether + Ethanol | Toluene | Methanol | Acetone + Water | Toluene or THF |
| Temperature (°C) | 0-20 | 0-20 | 50 | 70 | Reflux (~80-110) |
| Time | 4 h | 12-13 h | 6 h | 15 h | 2-6 h |
| Yield (%) | ~75 | ~50 | Not specified | ~55 | Variable, 50-70 expected |
| Key Reagents | p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide | Lithium diisopropylamide, 1-bromo-2-chloroethane | Raney nickel, tert-butyl dicarbonate | Pyridinium p-toluenesulfonate | Lawesson’s reagent or P4S10 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.
Scientific Research Applications
tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves interactions with specific molecular targets. The thioxo group can interact with nucleophiles, while the diazaspiro structure can engage in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate with key analogs based on substituents, synthesis, and physicochemical properties.
Structural Analogs and Substituent Variations
Physicochemical Properties
Biological Activity
tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C13H22N2O2S
- Molecular Weight: 270.39 g/mol
- CAS Number: 118238454
- IUPAC Name: this compound
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial activity. A study evaluating various diazaspiro compounds found that this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound exhibits selective cytotoxicity towards cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's IC50 values were recorded at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating a promising therapeutic index for further development.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls. Additionally, flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting DNA fragmentation associated with apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, supporting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Inhibition
In another investigation focusing on cancer therapy, researchers assessed the effects of this compound on tumor xenografts in mice. The compound was administered at a dose of 50 mg/kg body weight bi-weekly, resulting in a marked reduction in tumor size compared to control groups. Histological analysis revealed significant apoptosis within the tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
